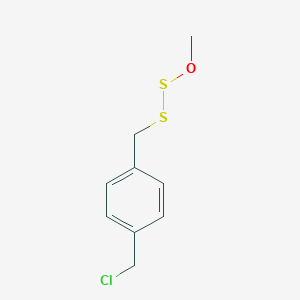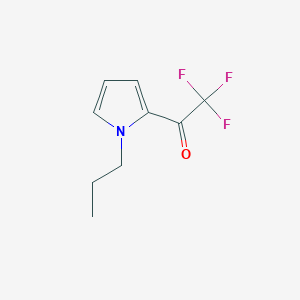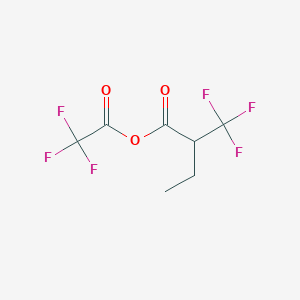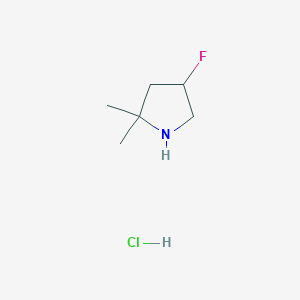
4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a bromo and two fluoro substituents on the phenyl ring, along with a thiosemicarbazide moiety, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide typically involves the reaction of 4-bromo-3,5-difluoroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Análisis De Reacciones Químicas
4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to a thioether or thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets within cells. In the context of its anticancer activity, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets involved may vary depending on the specific biological context.
Comparación Con Compuestos Similares
4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide can be compared to other thiosemicarbazide derivatives, such as:
4-(4-Chloro-3,5-difluorophenyl)thiosemicarbazide: Similar structure but with a chloro substituent instead of bromo.
4-(4-Bromo-3,5-dichlorophenyl)thiosemicarbazide: Contains additional chloro substituents on the phenyl ring.
4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazone: A related compound with a thiosemicarbazone moiety instead of thiosemicarbazide.
The uniqueness of this compound lies in its specific combination of bromo and fluoro substituents, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H6BrF2N3S |
|---|---|
Peso molecular |
282.11 g/mol |
Nombre IUPAC |
1-amino-3-(4-bromo-3,5-difluorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrF2N3S/c8-6-4(9)1-3(2-5(6)10)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |
Clave InChI |
VIWFPRIMZRZPTD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)Br)F)NC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


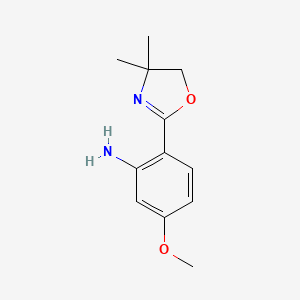
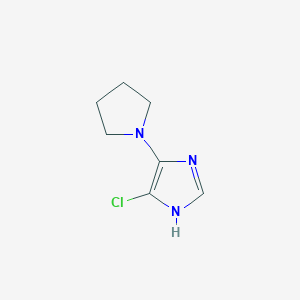
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)
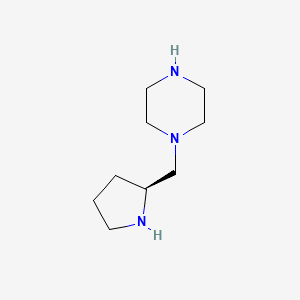
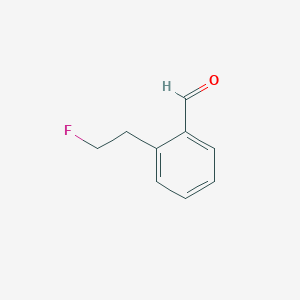

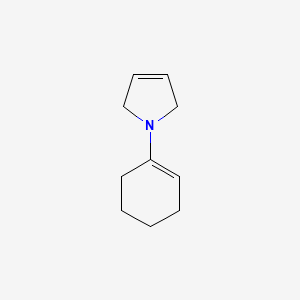
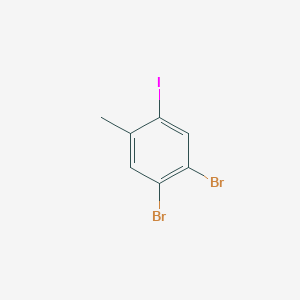
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)
